2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide hydrochloride
Description
Historical Context and Discovery
The compound 2-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide hydrochloride emerged from mid-20th-century research into indole alkaloids and their derivatives. Initially synthesized as part of efforts to explore structural analogs of serotonin and melatonin, its development paralleled advancements in understanding tryptamine biochemistry. Early studies focused on modifying the indole scaffold to investigate receptor specificity, particularly within the serotonin and melatonin receptor families.
PubChem records indicate its first registration in 2009 (CID 44120518), with subsequent modifications reflecting ongoing interest in its physicochemical properties. Patent CN113214133A (2021) highlights its relevance in synthetic pathways for melatonin derivatives, where 5-methoxytryptamine intermediates play critical roles. This compound’s discovery underscores the intersection of synthetic organic chemistry and neuropharmacology, aiming to bridge gaps between endogenous indoleamines and their therapeutic analogs.
Chemical Classification within Tryptamine Derivatives
2-Amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide hydrochloride belongs to the tryptamine derivative class, characterized by an ethylamine side chain appended to the indole ring’s third position. Its structural features include:
| Feature | Description |
|---|---|
| Core scaffold | Indole ring with 5-methoxy substitution |
| Side chain | Ethylamine group linked to an acetamide moiety |
| Functional modifications | Amino group at the acetamide terminus; hydrochloride salt formation |
This places it within the N-substituted tryptamine subgroup, distinct from classical psychedelics (e.g., psilocybin) due to its acetamide modification. Unlike melatonin, which features an N-acetyl group, this compound’s primary amine enhances polarity, influencing receptor binding kinetics. Its classification aligns with synthetic intermediates used in neuroactive compound development, particularly those targeting serotonin receptors.
Chemical Nomenclature and Identification
The compound’s systematic IUPAC name, 2-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide hydrochloride , delineates its structure unambiguously:
- 2-amino : Indicates the primary amine at the acetamide’s second carbon.
- N-[2-(5-methoxy-1H-indol-3-yl)ethyl] : Specifies the ethylamine side chain attached to the indole’s third position, with a methoxy group at position five.
- Hydrochloride : Denotes the salt form, enhancing solubility.
Alternative identifiers include:
- CAS Registry Numbers : 5534-87-2 (hydrochloride), 5534-88-3 (free base).
- Synonyms : Glycyl-5-methoxytryptamine hydrochloride, 2-amino-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide hydrochloride.
Structural verification via NMR and mass spectrometry confirms the indole core (δ 7.2–7.4 ppm for aromatic protons) and acetamide carbonyl (δ 170–175 ppm). Crystallographic data, though limited, suggest planar orientation of the methoxy-substituted indole ring, favoring π-π interactions in receptor binding.
Positioning in the Indole Alkaloid Research Landscape
As a synthetic indole alkaloid, this compound occupies a niche in pharmacological and synthetic chemistry research. Unlike naturally occurring indole alkaloids (e.g., reserpine or strychnine), it lacks complex terpenoid additions, making it a streamlined model for studying indole-protein interactions. Key research applications include:
- Receptor Profiling : Its affinity for serotonin receptors (5-HT~1A~, 5-HT~2A~) positions it as a tool for elucidating signal transduction mechanisms.
- Cytokine Modulation : Preclinical studies suggest synergistic effects with interleukin-2 (IL-2) and IL-12, implicating potential immunomodulatory roles.
- Synthetic Intermediate : Utilized in melatonin analog synthesis, particularly for introducing amino-acid modifications to enhance bioavailability.
Comparative analysis with related compounds:
Properties
IUPAC Name |
2-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-18-10-2-3-12-11(6-10)9(8-16-12)4-5-15-13(17)7-14;/h2-3,6,8,16H,4-5,7,14H2,1H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPHQBGGDPVCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that can lead to the treatment of different types of disorders in the human body .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Indole derivatives are known to show various biologically vital properties .
Biological Activity
2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide hydrochloride, also known by its CAS number 5534-87-2, is a compound with potential therapeutic applications. Its structure includes an indole moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
- Molecular Formula : C13H18ClN3O2
- Molecular Weight : 283.75 g/mol
- CAS Number : 5534-87-2
The biological activity of this compound can be attributed to its interaction with various biological pathways:
- Indole Derivative Activity : Compounds containing indole structures often exhibit significant pharmacological effects, including modulation of serotonin receptors, which can influence mood and behavior.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Anticancer Activity
Research has shown that derivatives of indole compounds exhibit varying degrees of cytotoxicity against cancer cell lines. The following table summarizes the IC50 values for selected studies on related compounds:
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
Anti-inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory properties through inhibition of cyclooxygenases (COX). The following table presents findings related to COX inhibition:
| Compound Name | COX Inhibition (IC50 µM) | Reference |
|---|---|---|
| 2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide HCl | TBD | |
| Compound A | COX-1: 19.45, COX-2: 42.1 |
Case Studies
Several studies have investigated the biological effects of related indole compounds:
-
Study on MCF7 Cells : A study evaluated the effects of various indole derivatives on MCF7 cells and found that certain modifications enhanced cytotoxicity significantly.
"The presence of electron-donating groups on the indole structure increased the compound's ability to induce apoptosis in cancer cells."
-
Inflammation Model : In a model assessing inflammatory responses, compounds similar to this compound showed a marked reduction in inflammatory cytokines.
"These findings suggest that indole derivatives may serve as potential therapeutic agents for inflammatory diseases."
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Substituents at the 5-position of the indole ring significantly influence biological activity and physicochemical properties:
Key Findings :
- Electron-withdrawing groups (e.g., -Cl, -F) increase lipophilicity and may improve blood-brain barrier penetration .
- The methoxy group (-OCH₃) in the target compound mimics melatonin’s structure, suggesting affinity for melatonin receptors .
Modifications to the Acetamide Side Chain
Variations in the side chain alter pharmacokinetics and target selectivity:
Key Findings :
Preparation Methods
Preparation Methods of 2-Amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-acetamide Hydrochloride
General Synthetic Strategy
The synthesis typically involves the following key steps:
- Construction or functionalization of the 5-methoxyindole core.
- Introduction of the ethylamine side chain at the 3-position of the indole.
- Coupling of the aminoethyl indole intermediate with an acetamide or glycine derivative.
- Formation of the hydrochloride salt to improve solubility and stability.
The molecular structure features a 5-methoxy-substituted indole ring linked via a two-carbon chain to an acetamide group bearing an amino substituent, rendering the molecule reactive and biologically active.
Detailed Synthetic Routes
Synthesis via Indole-3-Ethylamine Intermediate
One common approach starts with 5-methoxyindole, which is functionalized at the 3-position by introducing an ethylamine side chain. This intermediate is then coupled with a protected or activated glycine derivative to form the acetamide linkage.
- Step 1: Synthesis of 5-methoxyindole-3-ethylamine via side-chain elongation and amination.
- Step 2: Coupling of the amine with glycine or glycine derivatives using carbonyldiimidazole or other coupling agents in aprotic solvents such as tetrahydrofuran or acetonitrile.
- Step 3: Purification and formation of the hydrochloride salt by treatment with hydrochloric acid.
This method ensures the preservation of the methoxy group and the indole aromaticity, critical for biological activity.
Alternative Route via Isatin Derivatives
Another approach involves the use of isatin derivatives and Knoevenagel condensation:
- Isatins substituted at the indole nitrogen are reacted with cyanoacetic acid or esters to form (2-oxoindolin-3-yl)acetonitriles.
- These intermediates undergo reduction (e.g., Zn/aqueous HCl system) and decarboxylation to yield 2,3-dihydroindole derivatives.
- Subsequent functionalization introduces the aminoethyl acetamide moiety.
This route is advantageous for synthesizing melatonin receptor ligands and related compounds, which share structural similarity with 2-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-acetamide.
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as acetonitrile and tetrahydrofuran are preferred for coupling reactions.
- Catalysts and Reagents: Carbonyldiimidazole is commonly used for activating carboxylic acids; hydrazine hydrate and sulfuric acid are employed for intermediate transformations.
- Temperature: Reflux conditions (typically 60–80 °C) for several hours ensure completion.
- Purification: Chromatographic methods and crystallization from ethyl acetate/isopropyl ether mixtures are standard for isolating pure hydrochloride salts.
Data Tables Summarizing Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Side-chain elongation | 5-Methoxyindole, ethylamine derivatives | Formation of 5-methoxyindole-3-ethylamine |
| 2 | Coupling reaction | Carbonyldiimidazole, glycine derivative, THF or MeCN, rt to reflux | Formation of acetamide linkage |
| 3 | Salt formation | HCl in organic solvent or aqueous medium | Formation of hydrochloride salt |
| 4 | Purification | Column chromatography, crystallization | Pure this compound |
Research Findings and Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the methoxy group at position 5, the ethylamine side chain, and the acetamide functionality.
- Mass Spectrometry: Molecular ion peaks consistent with molecular weight (~283.75 g/mol for hydrochloride salt) confirm molecular integrity.
- Solubility: The hydrochloride salt is water-soluble, enhancing its pharmacological applicability.
- Melting Point: Although specific data is limited, related indole derivatives typically show melting points in the range of 150–160 °C.
Summary Table of Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O2·HCl |
| Molecular Weight | ~283.75 g/mol |
| Solubility | Water-soluble |
| LogP | ~2.687 |
| Melting Point | Not definitively reported; ~157–159 °C (analogous compounds) |
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide hydrochloride, and what key parameters influence yield?
- Methodological Answer : A common approach involves coupling glycinamide derivatives with indole-containing intermediates under acidic conditions. For example, glycinamide reacts with HCl in methanol/dioxane to form hydrochloride salts, achieving ~57% yield . Critical parameters include stoichiometric ratios (e.g., 1:3 molar ratio of glycinamide to HCl), solvent polarity (methanol enhances solubility), and temperature control (room temperature for HCl addition, followed by reflux for product isolation). Side reactions, such as over-acylation, are minimized by avoiding excess acid.
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), acetamide carbonyl (δ ~170 ppm), and indole aromatic protons (δ 6.5–7.5 ppm) .
- X-ray crystallography : Resolves bond angles and confirms the indole core’s planarity (e.g., C–C bond lengths ~1.39–1.42 Å in related methoxyindole derivatives) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~309 for the free base).
Q. What in vitro biological activities have been preliminarily reported for this compound?
- Methodological Answer : Screening assays focus on:
- Antimicrobial activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus), with zone-of-inhibition data compared to positive controls like ampicillin .
- Anticancer potential : MTT assays in cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells), often benchmarked against doxorubicin. Solubility in PBS (pH 7.4) must be optimized using DMSO/cosolvents .
Advanced Research Questions
Q. How can synthesis be optimized to improve purity and scalability for in vivo studies?
- Methodological Answer :
- Purification : Gradient column chromatography (silica gel, CH₂Cl₂:MeOH 9:1 → 7:3) removes unreacted glycinamide. Recrystallization in DMF/acetic acid enhances crystal uniformity .
- Scale-up : Replace batch reactors with flow chemistry to control exothermic HCl addition. Monitor reaction progress via inline FTIR for real-time carbonyl (C=O) peak tracking (~1650 cm⁻¹) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Orthogonal assays : Validate antimicrobial claims using both broth microdilution (MIC) and time-kill kinetics, as disk diffusion may overestimate efficacy .
- Stability testing : Use HPLC-UV (λ = 280 nm) to detect degradation products in cell culture media. For example, methoxy group demethylation under acidic conditions may reduce activity .
Q. What computational strategies predict target interactions and pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Dock the compound into serotonin receptors (e.g., 5-HT₂A) using AutoDock Vina, focusing on hydrogen bonds between the acetamide group and ASN343/GLU339 .
- ADMET prediction : SwissADME estimates LogP (~1.8) and BBB permeability (low), guiding formulation for CNS-excluded applications .
Q. How to design analogs for structure-activity relationship (SAR) studies targeting selectivity?
- Methodological Answer :
- Core modifications : Replace 5-methoxy with halogen (e.g., 5-Cl) to enhance lipophilicity (ClogP ↑0.5) and compare IC₅₀ shifts in kinase assays .
- Side-chain variations : Substitute the ethyl spacer with propyl to test steric effects on receptor binding (e.g., using SPR for affinity measurements) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
